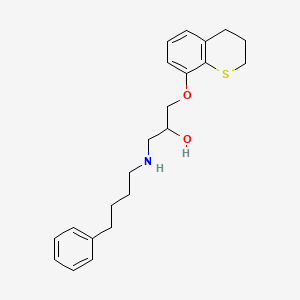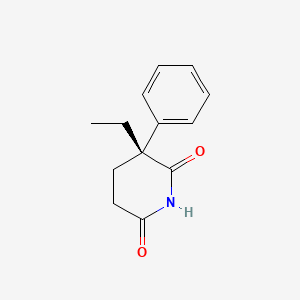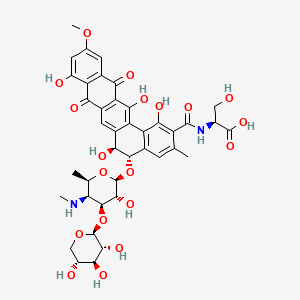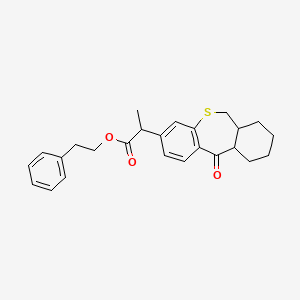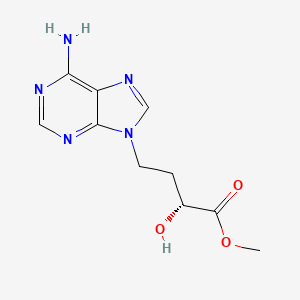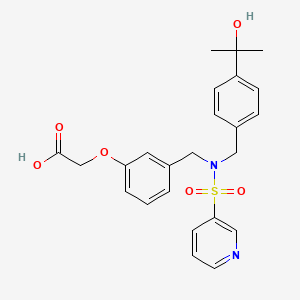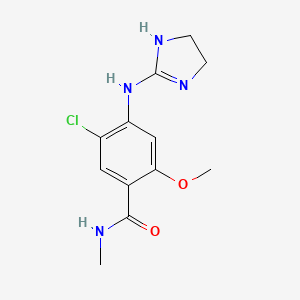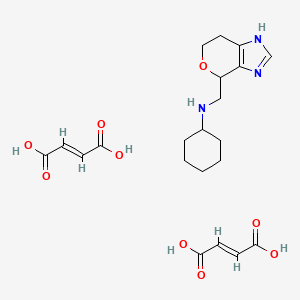
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate is a complex organic compound with a unique structure that includes a carbamoylhydrazino group and a methylpropionate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate typically involves multiple steps, starting with the preparation of the carbamoylhydrazino group. This can be achieved through the reaction of hydrazine with a suitable carbamate precursor under controlled conditions. The resulting intermediate is then reacted with 2-methylmethylpropionate in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate involves its interaction with specific molecular targets and pathways. The carbamoylhydrazino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. The methylpropionate moiety may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylpropionate: A closely related compound with a similar structure but different functional groups.
2,2-Dimethyl-1-methylcarbamoylhydrazino-2-methylpropionate: Another similar compound with variations in the positioning of functional groups.
Uniqueness
3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
96804-68-1 |
|---|---|
Fórmula molecular |
C9H19N3O3 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
methyl 3-[dimethylamino(methylcarbamoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C9H19N3O3/c1-7(8(13)15-5)6-12(11(3)4)9(14)10-2/h7H,6H2,1-5H3,(H,10,14) |
Clave InChI |
JYIZWQRMQMCBOT-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C(=O)NC)N(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
